

# An In-depth Technical Guide to the Active Components of LP-10

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## Compound of Interest

Compound Name: LP10

Cat. No.: B15566429

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## Introduction

LP-10 is a proprietary liposomal oral rinse formulation with the active pharmaceutical ingredient tacrolimus. Developed by Lipella Pharmaceuticals, LP-10 is currently under investigation for the treatment of oral lichen planus (OLP), a chronic inflammatory condition.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and available clinical data for the active component of LP-10, tacrolimus, to support further research and development in this area.

## Molecular Structure of the Active Component: Tacrolimus

The active component of LP-10 is tacrolimus, a potent macrolide lactone immunosuppressant.<sup>[4][5]</sup> It was originally isolated from the fermentation broth of the soil bacterium *Streptomyces tsukubaensis*.

Chemical and Physical Properties of Tacrolimus

Property	Value	Reference
Molecular Formula	C44H69NO12	
Molecular Weight	804.02 g/mol	
IUPAC Name	(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone	
CAS Number	104987-11-3	
Synonyms	FK-506, Fujimycin, Prograf, Protopic	
Appearance	Colorless prisms	
Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform, diethyl ether; sparingly soluble in hexane, petroleum ether; insoluble in water.	

## Mechanism of Action and Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. The binding of tacrolimus to the immunophilin FKBP12 (FK506-binding protein 12) creates a drug-protein complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as

interleukin-2 (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation.

**Caption:** Tacrolimus Signaling Pathway in T-Lymphocytes

## Quantitative Data from LP-10 Phase 2a Clinical Trial

A Phase 2a multicenter, dose-ranging study evaluated the safety and efficacy of LP-10 in 27 adult patients with symptomatic oral lichen planus. Patients used a 10 mL oral rinse of LP-10 twice daily for four weeks at three different tacrolimus dose levels: 0.25 mg, 0.5 mg, and 1.0 mg.

### Summary of Efficacy Endpoints at Week 4

Efficacy Endpoint	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	p-value	Reference
Investigator Global Assessment (IGA)	3.5 ± 0.51	1.8 ± 1.37	< 0.0001	
Pain Numerical Rating Scale (NRS)	6.8 ± 1.90	2.3 ± 2.53	< 0.0001	
Sensitivity Numerical Rating Scale (NRS)	7.2 ± 1.71	2.9 ± 2.29	< 0.0001	
Reticulation/Erythema/Ulceration (REU) Score	26.5 ± 10.4	13.2 ± 8.15	< 0.0001	

### Safety Profile

The study met its primary safety endpoint. Key safety findings include:

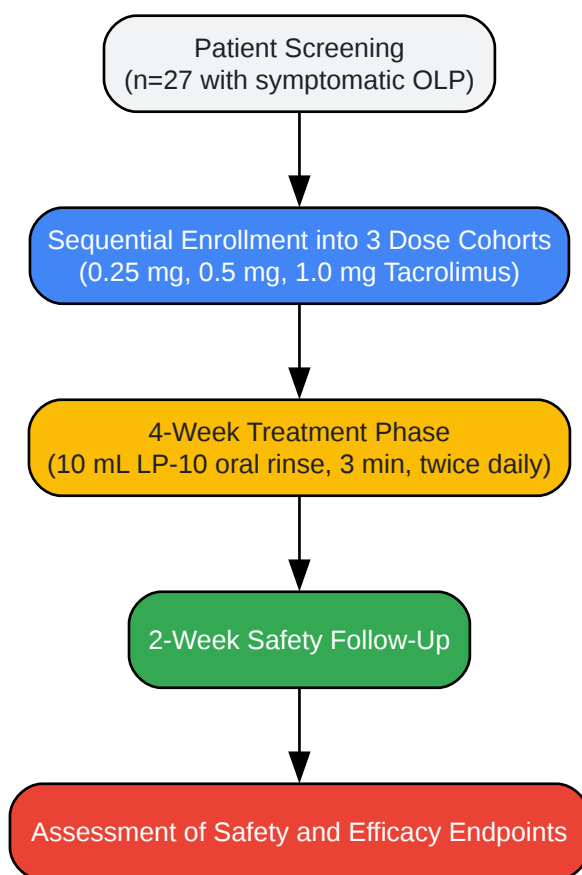
- No serious adverse events were reported.

- All 27 patients completed the full 4-week treatment.
- Systemic exposure to tacrolimus was minimal, with 76% of blood measurements below the detection limit of <1.0 ng/mL. The maximum individual blood level observed was 4.5 ng/mL, which is well below the toxicity threshold of 15 ng/mL.
- The most common treatment-related adverse event was mild to moderate dry mouth, occurring in 18.5% of patients.

## Experimental Protocols

### LP-10 Phase 2a Clinical Trial Methodology

The Phase 2a study was a multicenter, dose-ranging trial involving 27 adult patients with biopsy-confirmed symptomatic OLP. Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus). The treatment regimen consisted of a 3-minute oral rinse with 10 mL of LP-10 twice daily for 4 weeks, followed by a 2-week safety follow-up. Efficacy was assessed using several validated measures, including the Investigator Global Assessment (IGA), Pain and Sensitivity Numerical Rating Scales (NRS), and the OLP Symptom Severity Measure (OLPSSM).



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**Caption:** LP-10 Phase 2a Clinical Trial Workflow

### General Protocol for Liposomal Tacrolimus Formulation

While the specific proprietary formulation of LP-10 is not publicly available, a general method for preparing tacrolimus-loaded liposomes is the thin-film hydration technique.

- **Lipid Film Formation:** Tacrolimus and lipids (e.g., phosphatidylcholine and cholesterol) are dissolved in an organic solvent mixture (e.g., chloroform and methanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) to form a suspension of multilamellar liposomes.

- **Size Reduction:** To achieve a uniform size distribution, the liposome suspension is subjected to techniques such as extrusion through polycarbonate membranes of a specific pore size or sonication.

## Conclusion

Tacrolimus, the active component of LP-10, is a well-characterized immunosuppressant with a clear mechanism of action. The liposomal formulation of LP-10 allows for local delivery to the oral mucosa, minimizing systemic absorption and associated side effects, as demonstrated in the Phase 2a clinical trial. The promising safety and efficacy data from this trial suggest that LP-10 could be a valuable therapeutic option for patients with oral lichen planus. Further investigation in larger, controlled studies is warranted to confirm these findings.

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## References

- 1. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]
- 2. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)